molecular formula C20H33NO6 B4002544 4-(4-tert-butyl-2-methylphenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid

4-(4-tert-butyl-2-methylphenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid

Cat. No.: B4002544
M. Wt: 383.5 g/mol
InChI Key: BYORZMRGYQQPAO-UHFFFAOYSA-N
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Description

The compound tBubpyCAMCN is a bipyridine cyanocarboxamidine ligand that enables nickel-catalyzed cross-electrophile couplings of diverse aryl and alkyl halides . Another compound, 4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid, may contain varying amounts of anhydride .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The compound 4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid has the molecular formula C18H23BO3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, and solubility. For example, 4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid has a molecular weight of 298.18 and a melting point of 124-137 °C .

Scientific Research Applications

Organic Synthesis and Catalysis

The compound's structure suggests its potential use in organic synthesis and catalysis. For instance, studies on dirhodium-catalyzed phenol and aniline oxidations highlight the efficiency of tert-butylperoxy radicals generated from tert-butyl hydroperoxide in oxidizing phenols and anilines, showcasing a method where similar compounds could serve as substrates or catalysts for selective oxidation reactions (Ratnikov et al., 2011). Such reactions are significant in synthesizing complex organic molecules, indicating the potential application of the compound in creating or modifying organic molecules through catalytic processes.

Material Stabilization

Research into the stabilization of materials, particularly polymers, has explored the use of tert-butylphenol derivatives as stabilizers against photo-oxidation and thermal degradation. A study on the synthesis of new combined phenol/hindered amine stabilizers based on toluene-2,4-diisocyanate with different phenols, including tert-butylphenols, underscores the importance of such compounds in enhancing polymer stability (Mosnáček et al., 2003). These findings suggest that derivatives of "4-(4-tert-butyl-2-methylphenoxy)butylamine oxalate" could be valuable in applications requiring material preservation from oxidative stress and thermal degradation.

Molecular Structure Analysis

The complex molecular structure of "4-(4-tert-butyl-2-methylphenoxy)butylamine oxalate" also lends itself to studies aimed at understanding molecular interactions and designing novel materials. For example, research on the electronic structure of bis(o-iminobenzosemiquinonato)metal complexes (Cu, Ni, Pd) involving similar structural motifs to the compound provides insights into the physical oxidation states and the behavior of radical ligands in transition-metal complexes (Chaudhuri et al., 2001). Such studies are crucial for the development of advanced materials with specific electronic, magnetic, or optical properties.

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For instance, tBubpyCAMCN is classified as Acute Tox. 3 for both dermal and oral exposure .

Future Directions

The future directions in the study of these types of compounds could involve further exploration of their catalytic properties and potential applications in various chemical reactions .

Properties

IUPAC Name

4-(4-tert-butyl-2-methylphenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO2.C2H2O4/c1-15-14-16(18(2,3)4)8-9-17(15)21-12-7-6-10-19-11-13-20-5;3-1(4)2(5)6/h8-9,14,19H,6-7,10-13H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYORZMRGYQQPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OCCCCNCCOC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-tert-butyl-2-methylphenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid
Reactant of Route 2
4-(4-tert-butyl-2-methylphenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid
Reactant of Route 3
4-(4-tert-butyl-2-methylphenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid
Reactant of Route 4
4-(4-tert-butyl-2-methylphenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid
Reactant of Route 5
4-(4-tert-butyl-2-methylphenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid
Reactant of Route 6
Reactant of Route 6
4-(4-tert-butyl-2-methylphenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid

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